molecular formula C12H15B B3315480 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene CAS No. 951893-23-5

2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene

Cat. No.: B3315480
CAS No.: 951893-23-5
M. Wt: 239.15 g/mol
InChI Key: QPQIXEPNVOCCSH-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene (CAS 951893-23-5) is a high-purity organic intermediate with the molecular formula C 12 H 15 Br and a molecular weight of 239.15 g/mol. Its structure features a vinylic bromide adjacent to an electron-rich 2,4,5-trimethylphenyl group, making it a valuable substrate for constructing complex molecular architectures in pharmaceutical and materials science research. This compound belongs to the class of aryl-substituted vinylic bromides, which are pivotal intermediates in transition-metal-catalyzed cross-coupling reactions . The C-Br bond on the sp²-hybridized carbon is highly reactive in oxidative addition to catalysts like palladium(0), enabling key transformations such as Suzuki, Heck, and Stille couplings . These reactions allow researchers to form new carbon-carbon bonds stereospecifically, a crucial feature for synthesizing biologically active molecules and functional polymers. The (2,4,5-trimethylphenyl) moiety confers distinct steric and electronic properties . The methyl groups are electron-donating, increasing electron density on the aromatic ring, while the substituent at the ortho position creates significant steric hindrance that can influence reaction regioselectivity and conformational preferences . This interplay makes the compound a valuable model for investigating steric and electronic effects in catalytic reactions. In synthetic methodology, this compound can be synthesized via bromination of the corresponding propene derivative or through reactions involving aryl Grignard reagents and dihalogenated precursors . It serves as a key precursor to substituted allylic benzenes and other functionalized molecules. Handling Note: This product is intended for research applications and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2,4,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c1-8-5-10(3)12(6-9(8)2)7-11(4)13/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQIXEPNVOCCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)CC(=C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801238820
Record name 1-(2-Bromo-2-propen-1-yl)-2,4,5-trimethylbenzene
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Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951893-23-5
Record name 1-(2-Bromo-2-propen-1-yl)-2,4,5-trimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951893-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-2-propen-1-yl)-2,4,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801238820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 3 2,4,5 Trimethylphenyl 1 Propene

Direct Halogenation Approaches for Vinylic Systems

Direct halogenation of alkene precursors represents a fundamental approach to installing a bromine atom onto a vinylic carbon. The success of this strategy hinges on controlling both regioselectivity and stereoselectivity.

Regioselective Bromination of Propene Derivatives

The addition of bromine (Br₂) or other electrophilic bromine sources to a propene derivative bearing the 2,4,5-trimethylphenyl group can, in principle, lead to the desired product. The regioselectivity of such reactions is governed by the electronic and steric properties of the substrate. For instance, the electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. libretexts.orglibretexts.org The subsequent nucleophilic attack by a bromide ion occurs at the more substituted carbon, which can bear a partial positive charge more effectively. libretexts.orglibretexts.org

However, in the context of synthesizing 2-bromo-3-(2,4,5-trimethylphenyl)-1-propene, direct bromination of 3-(2,4,5-trimethylphenyl)-1-propene (B1337944) would likely lead to the formation of a vicinal dibromide, 2,3-Dibromo-1-(phenylsulfonyl)-1-propene, rather than the desired vinyl bromide. orgsyn.org Achieving the target molecule via direct halogenation would necessitate a subsequent elimination reaction to form the double bond.

Alternative methods for the regioselective synthesis of vinyl bromides often involve the hydrobromination of alkynes. For example, the anti-Markovnikov hydrobromination of terminal alkynes can yield terminal (E)-alkenyl bromides with high regio- and diastereoselectivity. organic-chemistry.org While not a direct halogenation of a propene, this highlights the importance of precursor selection in achieving the desired regiochemistry. The use of reagents like N-bromosuccinimide (NBS) in the presence of a base can also effect the bromination of α,β-unsaturated carbonyl compounds to their corresponding bromo-enones under mild conditions. organic-chemistry.org

Stereochemical Control in Halogenation

The stereochemical outcome of halogenation reactions is a critical consideration. The addition of halogens to alkenes is typically an anti-addition process, resulting from the backside attack on the cyclic halonium ion intermediate. libretexts.orglibretexts.org This stereospecificity is a key feature of such reactions. nih.gov

For the synthesis of a terminal vinyl bromide like this compound, where stereochemistry at the double bond is not a factor due to the two hydrogens on C1, the primary concern remains regioselectivity. However, in related systems, achieving specific E/Z isomers is a significant challenge. Strategies to control stereochemistry in the formation of vinyl halides include the use of specific organometallic precursors, where subsequent metal-halogen exchange can proceed with retention of configuration. For example, hydrozirconation of alkynes followed by treatment with NBS can generate vinyl bromides. rsc.org

Cross-Coupling Strategies for Constructing the C(sp²)-Br Bond in this compound

Transition metal-catalyzed cross-coupling reactions offer powerful and versatile methods for the formation of carbon-halogen bonds. acs.org These reactions can provide high levels of control over the placement of the bromine atom.

Palladium-Catalyzed C-Br Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, with numerous applications in C-C and C-X bond formation. unc.educore.ac.uk While more commonly employed for the formation of C-C, C-N, and C-O bonds, palladium catalysts can also facilitate the formation of C-Br bonds. For instance, palladium-catalyzed carbohalogenation reactions can form a new C-C and a C-I bond across an alkene. researchgate.net While this specific example involves iodination, similar principles could be applied to bromination.

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a classic example of vinyl functionalization. researchgate.net While typically used to form C-C bonds, modifications of this and related processes could potentially be adapted for C-Br bond formation. The development of palladium catalysts with bulky phosphine (B1218219) ligands has been shown to be crucial for reactivity in related carbohalogenation reactions. researchgate.netresearchgate.net

Catalyst SystemSubstrate TypeKey Features
Pd(0) / Bulky Phosphine LigandsAlkenes and Aryl IodidesEnables carboiodination, forming C-C and C-I bonds. researchgate.net
Pd(PhCN)₂Cl₂ / rac-BINAPAlkenesUsed for remote internal C(sp³)-H bond chlorination, highlighting potential for halogenation. nih.gov

Alternative Transition Metal Catalysis for Bromination

Beyond palladium, other transition metals can catalyze the formation of vinyl bromides. rsc.orgrsc.org For example, copper-catalyzed reactions have been shown to be effective. The use of catalytic amounts of copper iodide can enable the transformation of alkenyl iodides into their corresponding bromides with full retention of the double bond geometry. organic-chemistry.org

Iron-catalyzed reactions have also been reported to proceed via vinyl radical intermediates, which can be quenched by a halogen source to form a C-X bond. rsc.org This approach offers a different mechanistic pathway to access vinyl halides.

Arylation Reactions for the (2,4,5-Trimethylphenyl) Group Introduction

The introduction of the 2,4,5-trimethylphenyl group is another critical step in the synthesis. This can be achieved through various arylation reactions, often employing transition metal catalysis.

One common strategy is the use of organometallic reagents containing the 2,4,5-trimethylphenyl moiety in cross-coupling reactions. For instance, a Grignard reagent or an organozinc reagent derived from 1-bromo-2,4,5-trimethylbenzene (B1265819) could be coupled with a suitable 3-carbon electrophile already containing the 2-bromo-1-propene unit.

Alternatively, Friedel-Crafts type reactions could be envisioned, although the regioselectivity on a pre-formed propene derivative might be difficult to control. A more reliable approach would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling. These reactions are well-established for the formation of C(sp²)-C(sp²) bonds. For example, a boronic acid or ester derivative of 2,4,5-trimethylbenzene could be coupled with a suitable 2,3-dibromopropene (B1205560) under palladium catalysis, followed by selective reduction or elimination to generate the target molecule.

The synthesis of polysubstituted benzenes, such as the 2,4,5-trimethylphenyl group itself, involves sequential electrophilic aromatic substitution reactions where the directing effects of the substituents guide the position of incoming groups. libretexts.org

Suzuki-Miyaura Coupling in the Context of this compound Precursors

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide using a palladium catalyst and a base. organic-synthesis.com For the synthesis of a precursor to this compound, this reaction could be employed to connect the 2,4,5-trimethylphenyl group to a three-carbon chain.

A plausible route involves the coupling of 2,4,5-trimethylphenylboronic acid with a suitable propene-based electrophile, such as 2,3-dibromopropene. This would directly establish the required carbon skeleton. The reaction is typically catalyzed by a palladium(0) complex, often generated in situ, and requires a base such as sodium carbonate or cesium fluoride (B91410) to facilitate the transmetalation step. organic-synthesis.combeilstein-journals.org The choice of ligands for the palladium catalyst is crucial and can significantly influence the reaction's efficiency. nih.gov

Alternatively, the coupling could be performed with a protected allylic alcohol, which can subsequently be converted to the desired allylic bromide. This two-step approach may offer better control and avoid potential side reactions associated with the dihalide substrate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Component Example Function Reference
Arylboronic Acid 2,4,5-Trimethylphenylboronic acid Nucleophilic Partner beilstein-journals.org
Electrophile 2,3-Dibromopropene Electrophilic Partner
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) C-C Bond Formation organic-synthesis.com
Base K₂CO₃, CsF, or Na₂CO₃ Activates Boronic Acid organic-synthesis.com
Solvent Toluene, Dioxane, THF, DME Reaction Medium organic-synthesis.comnih.gov

| Temperature | Room Temperature to Reflux | Affects Reaction Rate | organic-synthesis.com |

The reaction is known for its high functional group tolerance and stereospecificity, making it a versatile tool in complex molecule synthesis. organic-synthesis.com

Negishi and Stille Coupling Applications

Similar to the Suzuki-Miyaura reaction, the Negishi and Stille couplings are powerful palladium-catalyzed cross-coupling methods for C-C bond formation.

Negishi Coupling The Negishi coupling involves the reaction of an organozinc compound with an organohalide. wikipedia.orgorganic-chemistry.org In this context, an organozinc reagent, (2,4,5-trimethylphenyl)zinc halide, would be prepared from 1-bromo-2,4,5-trimethylbenzene. This nucleophilic species can then be coupled with an electrophile like 2,3-dibromopropene under palladium or nickel catalysis. wikipedia.orgorganic-chemistry.org Negishi couplings are valued for the high reactivity of the organozinc reagents, often allowing for milder reaction conditions compared to other coupling methods. mit.edu The reaction tolerates a wide array of functional groups. organic-chemistry.org

Stille Coupling The Stille reaction utilizes an organotin (stannane) reagent as the nucleophilic partner. wikipedia.orglibretexts.org A synthetic strategy could involve the reaction of (2,4,5-trimethylphenyl)trimethylstannane with 2,3-dibromopropene. The key steps in the catalytic cycle are oxidative addition, transmetalation, and reductive elimination. wikipedia.org While organostannanes are stable to air and moisture, a significant drawback of the Stille reaction is the high toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture. wikipedia.orglibretexts.org Additives such as copper(I) salts or fluoride ions can sometimes be used to enhance the reaction rate. harvard.edu

Table 2: Comparison of Cross-Coupling Methodologies

Reaction Organometallic Reagent Key Advantages Key Disadvantages
Suzuki-Miyaura R-B(OR)₂ Stable, low toxicity boronic acids; mild conditions. Base sensitivity of some substrates. researchgate.net
Negishi R-ZnX High reactivity; broad functional group tolerance. organic-chemistry.org Moisture and air sensitivity of organozinc reagents.

| Stille | R-SnR'₃ | Air and moisture stable reagents. wikipedia.org | High toxicity of tin compounds; purification challenges. libretexts.org |

Friedel-Crafts Type Alkylation/Acylation with Trimethylphenyl Derivatives

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org

Friedel-Crafts Alkylation This approach represents a direct method for forming the C-C bond between the aromatic ring and the propene side chain. The reaction would involve treating 1,2,4-trimethylbenzene (B165218) (pseudocumene) with an alkylating agent such as 2,3-dibromopropene in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orglibretexts.org The Lewis acid polarizes the C-Br bond of the alkyl halide, generating a carbocation or a carbocation-like species that then attacks the electron-rich trimethylbenzene ring. mt.com

However, Friedel-Crafts alkylation is associated with several limitations. Since the alkyl group being added is an activating group, the product is more reactive than the starting material, often leading to polyalkylation. youtube.comorganic-chemistry.org Additionally, the carbocation intermediate is prone to rearrangements, although this is less of a concern with the proposed allyl halide.

Friedel-Crafts Acylation A related strategy is Friedel-Crafts acylation, which involves reacting the aromatic ring with an acyl halide or anhydride. studymind.co.uk For instance, 1,2,4-trimethylbenzene could be acylated with acryloyl chloride to yield 3-(2,4,5-trimethylphenyl)prop-2-en-1-one. This intermediate ketone could then be subjected to a sequence of reduction (e.g., to the corresponding allylic alcohol) and subsequent bromination to afford the final product. Acylation has the advantage of deactivating the aromatic ring towards further substitution, thus preventing polyacylation. studymind.co.uk The acylation reaction typically requires stoichiometric amounts of the Lewis acid catalyst because the product ketone forms a stable complex with it. wikipedia.org

Organometallic Precursors in the Synthesis of this compound

The use of pre-formed organometallic reagents derived from 2,4,5-trimethylbenzene provides a powerful and versatile route to the target molecule's carbon skeleton.

Grignard Reagent Applications in Carbon-Carbon Bond Formation

Grignard reagents are highly reactive organomagnesium compounds that act as potent carbon nucleophiles. wikipedia.orglibretexts.org A key intermediate, (2,4,5-trimethylphenyl)magnesium bromide, can be prepared by reacting 1-bromo-2,4,5-trimethylbenzene with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). wisc.eduadichemistry.com

Once formed, this Grignard reagent can be reacted with a suitable three-carbon electrophile to construct the desired framework. A viable electrophile is acrolein (prop-2-enal). The nucleophilic attack of the Grignard reagent on the carbonyl carbon of acrolein, followed by an acidic workup, would yield the allylic alcohol precursor, 1-(2,4,5-trimethylphenyl)prop-2-en-1-ol. wisc.edu This alcohol can then be readily converted to the target allylic bromide, this compound, using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). google.comacs.org The formation of Grignard reagents requires strictly anhydrous conditions, as they react readily with protic solvents, including water. libretexts.org

Lithiation and Transmetalation Strategies

Organolithium reagents offer another pathway to generate a nucleophilic trimethylphenyl species. 1,2,4-trimethylbenzene can be directly lithiated at the most acidic ring position (C5) using a strong base like n-butyllithium, often in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine). Alternatively, halogen-metal exchange between 1-bromo-2,4,5-trimethylbenzene and an alkyllithium reagent provides a clean route to (2,4,5-trimethylphenyl)lithium.

This highly reactive organolithium species can then react with electrophiles in a manner similar to Grignard reagents. Furthermore, it serves as a versatile precursor for transmetalation reactions. By treating the aryllithium compound with a metal halide (e.g., ZnCl₂, B(OMe)₃, SnCl₄), one can generate the corresponding organozinc, organoboron, or organotin reagents required for the Negishi, Suzuki-Miyaura, or Stille cross-coupling reactions, respectively. This transmetalation strategy provides access to a wide range of coupling partners from a single organolithium intermediate.

Green Chemistry Aspects in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound involves evaluating the environmental impact and sustainability of the various synthetic routes.

Key considerations include:

Atom Economy: Catalytic methods like the Suzuki, Negishi, and Stille couplings generally have higher atom economy than stoichiometric reactions like the Grignard or Friedel-Crafts acylation, which generate significant amounts of inorganic waste (e.g., magnesium salts or complexed aluminum salts).

Reagent Toxicity: A major concern in Stille coupling is the high toxicity of organotin reagents and byproducts. wikipedia.org Suzuki coupling, which uses relatively non-toxic boronic acids, is often considered a greener alternative. Similarly, the use of toxic alkyl halides in classical Friedel-Crafts alkylation can be replaced by greener alternatives like alcohols or alkenes in some modern protocols. beilstein-journals.org

Solvents and Energy: Many of the described reactions require anhydrous organic solvents, which contribute significantly to chemical waste. Research into performing these couplings in more environmentally benign solvents, such as water or ionic liquids, is an active area. Furthermore, techniques like microwave-assisted synthesis can reduce reaction times and energy consumption. organic-synthesis.com

Catalysis vs. Stoichiometric Reagents: Palladium-catalyzed cross-coupling reactions are highly efficient, requiring only small amounts of catalyst (typically mol%). In contrast, the classical Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst, leading to more waste. wikipedia.org

By carefully selecting the synthetic route and optimizing reaction conditions, the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry.

Reactivity and Transformational Chemistry of 2 Bromo 3 2,4,5 Trimethylphenyl 1 Propene

Cross-Coupling Reactions Involving the Vinylic Bromide Center

The vinylic bromide in 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene is a key functional group that is expected to readily participate in a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Forming Reactions (e.g., Heck, Suzuki, Sonogashira, Negishi)

Vinylic bromides are excellent substrates for numerous C-C bond-forming cross-coupling reactions.

Heck Reaction: This reaction would involve the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. The expected outcome would be the formation of a substituted diene, with the reaction typically proceeding via a Pd(0)/Pd(II) catalytic cycle. cuny.eduorganic-chemistry.org The stereoselectivity of the Heck reaction often favors the trans product. organic-chemistry.org

Suzuki Reaction: In a Suzuki coupling, the vinylic bromide would react with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. This versatile reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

Sonogashira Coupling: This reaction would enable the formation of a C(sp)-C(sp²) bond by coupling the vinylic bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org A palladium catalyst and a copper(I) co-catalyst are typically employed. organic-chemistry.orgwikipedia.org This method is highly efficient for the synthesis of conjugated enynes.

Negishi Coupling: The Negishi reaction involves the coupling of the vinylic bromide with an organozinc reagent. rsc.orgnih.gov This reaction is known for its high reactivity and ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. rsc.org

A hypothetical data table for these reactions is presented below, illustrating the types of products that could be expected.

Coupling PartnerReaction NameCatalyst System (Typical)Expected Product Structure
Alkene (R-CH=CH₂)HeckPd(OAc)₂, PPh₃, Base(2,4,5-trimethylphenyl)methyl-substituted diene
Boronic Acid (R-B(OH)₂)SuzukiPd(PPh₃)₄, Base1-(Aryl/Vinyl)-3-(2,4,5-trimethylphenyl)-1-propene
Terminal Alkyne (R-C≡CH)SonogashiraPdCl₂(PPh₃)₂, CuI, Amine Base1-(Alkynyl)-3-(2,4,5-trimethylphenyl)-1-propene
Organozinc (R-ZnX)NegishiPd(PPh₃)₄ or Ni catalyst1-(Alkyl/Aryl)-3-(2,4,5-trimethylphenyl)-1-propene

Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Etherification)

The vinylic bromide functionality also allows for the formation of carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would couple this compound with a primary or secondary amine to form an enamine.

Etherification: Similarly, coupling with an alcohol or phenol (B47542) in the presence of a suitable catalyst and base would be expected to yield a vinyl ether.

Reactions at the Alkene Moiety of this compound

The double bond in the propene chain is susceptible to a variety of addition reactions.

Addition Reactions (e.g., Hydroboration, Epoxidation, Halogenation)

Hydroboration-Oxidation: The reaction with a borane (B79455) reagent (e.g., BH₃-THF) followed by oxidation (e.g., with H₂O₂ and NaOH) would be expected to yield an alcohol. Due to steric and electronic factors, the hydroboration of alkenes is highly regioselective, typically with the boron atom adding to the less substituted carbon.

Epoxidation: Treatment with a peroxy acid (e.g., m-CPBA) would likely form an epoxide across the double bond.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in a dihalogenated propane (B168953) derivative.

Below is a hypothetical representation of potential products from these addition reactions.

Reagent(s)Reaction TypeExpected Product Structure
1. BH₃-THF; 2. H₂O₂, NaOHHydroboration-Oxidation2-Bromo-3-(2,4,5-trimethylphenyl)propan-1-ol
m-CPBAEpoxidation2-(2-Bromo-3-(2,4,5-trimethylphenyl)propyl)oxirane
Br₂Bromination1,2-Dibromo-3-(2,4,5-trimethylphenyl)propane

Metathesis Reactions and Derivatives

Alkene metathesis, a powerful tool for the formation of new C=C bonds, could potentially be applied to this compound. For instance, cross-metathesis with another alkene using a ruthenium-based catalyst (e.g., Grubbs' catalyst) could lead to the formation of new, more complex alkenes.

Transformations of the (2,4,5-Trimethylphenyl) Substituent

The 2,4,5-trimethylphenyl group itself can undergo chemical transformations, although these would likely require harsher conditions compared to the reactions at the vinylic bromide and alkene moieties.

Oxidation of Methyl Groups: Strong oxidizing agents could potentially oxidize one or more of the methyl groups to carboxylic acids.

Benzylic Bromination: Under radical conditions (e.g., using N-bromosuccinimide and a radical initiator), one of the methyl groups could be brominated at the benzylic position.

Electrophilic Aromatic Substitution: The electron-donating nature of the three methyl groups activates the aromatic ring towards further electrophilic substitution. The positions of substitution would be directed by the existing methyl groups.

Electrophilic Aromatic Substitution on the Trimethylphenyl Ring

The 2,4,5-trimethylphenyl group in this compound is highly activated towards electrophilic aromatic substitution (SEAr) reactions. wikipedia.org This enhanced reactivity is due to the presence of three electron-donating methyl groups, which stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction through inductive effects and hyperconjugation. wikipedia.org

The directing influence of the substituents on the aromatic ring determines the regioselectivity of these reactions. The three methyl groups are ortho, para-directors. The 2-bromo-1-propene substituent, being weakly deactivating due to the inductive effect of the bromine, can also influence the substitution pattern. In this case, the combined activating and directing effects of the three methyl groups are overwhelmingly dominant.

The potential sites for electrophilic attack are the two available hydrogen atoms on the ring, at positions 3 and 6. The 2,4,5-trimethyl substitution pattern means the remaining positions are highly activated. The position C6 is sterically less hindered compared to C3, which is flanked by the bulky 2-bromo-1-propene group and the methyl group at C4. Therefore, electrophilic substitution is most likely to occur at the C6 position.

Common electrophilic aromatic substitution reactions that could be applied to this substrate are summarized in the table below.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsPotential Product (Substitution at C6)
Nitration HNO₃, H₂SO₄2-Bromo-3-(6-nitro-2,4,5-trimethylphenyl)-1-propene
Halogenation Br₂, FeBr₃2-Bromo-3-(6-bromo-2,4,5-trimethylphenyl)-1-propene
Sulfonation Fuming H₂SO₄2-Bromo-3-(2,4,5-trimethyl-6-sulfophenyl)-1-propene
Friedel-Crafts Acylation RCOCl, AlCl₃2-Bromo-3-(6-acyl-2,4,5-trimethylphenyl)-1-propene
Friedel-Crafts Alkylation RCl, AlCl₃2-Bromo-3-(6-alkyl-2,4,5-trimethylphenyl)-1-propene

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.

Functionalization of Methyl Groups

The three methyl groups on the aromatic ring of this compound are potential sites for chemical modification. nih.gov While C-H bonds of methyl groups are generally unreactive, they can be functionalized under specific conditions, leading to a variety of derivatives.

One common transformation is free-radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or light. This would lead to the formation of a benzylic bromide. Given the three methyl groups, a mixture of mono-, di-, and tri-substituted products on the same or different methyl groups could be expected, with selectivity being a significant challenge.

Oxidation of the methyl groups is another potential transformation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the methyl groups into carboxylic acids. Selective oxidation of one methyl group over the others would be difficult to achieve and would likely depend on fine-tuning the reaction conditions.

Table 2: Potential Reactions for Methyl Group Functionalization

Reaction TypeReagentsPotential Product(s)
Radical Bromination N-Bromosuccinimide (NBS), InitiatorMono-, di-, or poly-brominated methyl groups
Oxidation KMnO₄, heatConversion of one or more methyl groups to carboxylic acids

This table outlines plausible transformations based on known reactions of alkylbenzenes.

Radical Reactions and Mechanistic Pathways of this compound

The presence of an allylic bromide makes this compound a prime candidate for radical reactions. libretexts.org The C-Br bond at the allylic position is relatively weak and can undergo homolytic cleavage to form a resonance-stabilized allylic radical. chemistrysteps.commasterorganicchemistry.com

The mechanism of a typical radical reaction, such as allylic bromination with NBS, involves three main stages: initiation, propagation, and termination. chemistrysteps.com

Initiation: A radical initiator (e.g., light or a chemical initiator) generates a small quantity of bromine radicals from HBr, which is present in trace amounts or formed during the reaction. libretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the carbon adjacent to the double bond (the allylic position), forming a resonance-stabilized allylic radical and HBr. This allylic radical is stabilized by delocalization of the unpaired electron across the pi system. libretexts.orgchemistrysteps.com The HBr then reacts with NBS to produce a molecule of Br₂. chemistrysteps.com The allylic radical then reacts with Br₂ to form the product and a new bromine radical, which continues the chain reaction. libretexts.org

Termination: The reaction is terminated when two radicals combine.

The allylic radical of this compound has two resonance structures, which can lead to the formation of two different products if the substrate were asymmetrical. However, in this specific molecule, abstraction of a hydrogen from the methylene (B1212753) group would lead to a radical that is both allylic and benzylic, affording it significant stability.

This compound could also participate in radical addition reactions across the double bond, although reactions at the allylic position are often favored under conditions of low halogen concentration. libretexts.org

Stereochemical Considerations in Reactions of this compound

The stereochemical outcomes of reactions involving this compound are important, particularly in reactions that create new stereocenters. The starting material is achiral.

In nucleophilic substitution reactions at the allylic position, the mechanism determines the stereochemistry.

An S_N1 reaction would proceed through a planar, achiral carbocation intermediate. The subsequent attack of a nucleophile can occur from either face with equal probability, leading to a racemic mixture of enantiomers if a new stereocenter is formed. libretexts.org

An S_N2 reaction would involve a backside attack by the nucleophile, leading to an inversion of configuration. However, S_N2 reactions at vinylic positions are generally disfavored.

An S_N2' reaction , where the nucleophile attacks the double bond in a concerted displacement of the leaving group, is also possible and would have its own stereochemical implications.

Radical reactions, such as the allylic halogenation discussed previously, typically proceed through planar or rapidly inverting radical intermediates. chemistrysteps.com As a result, if a new chiral center is formed, a mixture of enantiomers is generally expected, leading to a lack of stereochemical control. chemistrysteps.com

Reactions that involve addition to the double bond could also create one or two new stereocenters. For example, the addition of HBr across the double bond could form a chiral center at the carbon bearing the 2,4,5-trimethylphenyl group. Depending on the mechanism (e.g., ionic vs. radical addition), different regioselectivity and stereoselectivity might be observed.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 2,4,5 Trimethylphenyl 1 Propene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of organic molecules. For 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene, both ¹H and ¹³C NMR would provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of distinct proton environments and their connectivity. The predicted chemical shifts (δ) and coupling patterns for the key protons are outlined in the table below. The vinylic protons on the propene moiety would appear as distinct singlets due to the absence of adjacent protons. The benzylic protons would likely appear as a singlet, and the aromatic protons would have chemical shifts and splitting patterns characteristic of a 1,2,4,5-tetrasubstituted benzene (B151609) ring. The three methyl groups on the phenyl ring would also present as distinct singlets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The carbon atoms of the double bond would be expected in the olefinic region of the spectrum. The carbons of the trimethylphenyl group would appear in the aromatic region, with the methyl-substituted carbons having distinct chemical shifts from the proton-bearing aromatic carbons. The three methyl carbons would be found in the aliphatic region.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Vinylic CH₂5.5 - 6.0s
Benzylic CH₂3.5 - 4.0s
Aromatic CH6.8 - 7.2s
Methyl (C2-CH₃)2.1 - 2.3s
Methyl (C4-CH₃)2.1 - 2.3s
Methyl (C5-CH₃)2.1 - 2.3s

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=C (Bromo-substituted)120 - 130
C=C (CH₂-substituted)115 - 125
Benzylic CH₂35 - 45
Aromatic C (quaternary)130 - 140
Aromatic CH125 - 135
Methyl (aromatic)15 - 25

Mass Spectrometry (MS) in Mechanistic and Purity Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its fragmentation patterns, which can aid in structural elucidation and purity assessment.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion would likely proceed through several pathways. A prominent fragmentation would be the loss of a bromine radical to form a stable benzylic carbocation. Another expected fragmentation pathway is the cleavage of the benzylic C-C bond, leading to the formation of a trimethylbenzyl cation. These predicted fragmentation patterns are summarized in the table below.

Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonPredicted m/zDescription
[C₁₂H₁₅Br]⁺238/240Molecular ion
[C₁₂H₁₅]⁺159Loss of Br radical
[C₁₀H₁₃]⁺133Trimethylbenzyl cation
[C₉H₁₁]⁺119Trimethylphenyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups present. Key expected vibrational frequencies include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching of the alkene and the aromatic ring, and the C-Br stretching vibration.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C double bond and the aromatic ring stretching vibrations are expected to give strong signals in the Raman spectrum.

Predicted Vibrational Spectroscopy Data for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aromatic C-H stretch3100 - 30003100 - 3000
Aliphatic C-H stretch3000 - 28503000 - 2850
C=C stretch (alkene)1650 - 16001650 - 1600
C=C stretch (aromatic)1600 - 14501600 - 1450
C-Br stretch700 - 500700 - 500

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be obtained, X-ray diffraction analysis would provide unambiguous information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

While no published crystal structure for this specific compound is currently available, related structures have been characterized by X-ray crystallography. For example, the crystal structure of other brominated organic molecules often reveals significant intermolecular interactions, such as halogen bonding (Br···Br or Br···O/N contacts) and π-stacking, which influence the crystal packing. It is plausible that in the solid state, this compound would also exhibit such interactions, leading to a well-ordered crystal lattice.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

The parent compound, this compound, is not chiral and therefore would not exhibit chiroptical activity. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center through a subsequent reaction, then chiroptical spectroscopy techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for their characterization.

These techniques measure the differential absorption and rotation of plane-polarized light by a chiral molecule. The resulting spectra are highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration of chiral centers, often in conjunction with quantum chemical calculations. At present, there is no information available in the scientific literature regarding the synthesis or chiroptical analysis of chiral derivatives of this compound.

Computational and Theoretical Studies on 2 Bromo 3 2,4,5 Trimethylphenyl 1 Propene

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific quantum chemical calculations for 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene are available in the current body of scientific literature. Such studies would be essential for understanding the molecule's fundamental electronic properties and predicting its behavior in chemical reactions.

Density Functional Theory (DFT) for Energetic and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations could predict key energetic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing chemical reactivity. Furthermore, DFT can be employed to simulate spectroscopic data (e.g., IR, NMR spectra), aiding in the structural characterization of the molecule. However, no such DFT studies have been specifically performed and published for this compound.

Ab Initio Methods in Mechanistic Elucidation

Ab initio methods are another class of quantum chemistry calculations based on first principles, without the use of experimental data. These methods are invaluable for elucidating complex reaction mechanisms. For this compound, ab initio calculations could map out potential energy surfaces for its reactions, identify intermediates, and calculate the energy barriers of transition states. This would provide deep insight into how the molecule transforms chemically. At present, no ab initio studies focused on this compound have been reported.

Molecular Dynamics and Conformational Analysis of this compound

Molecular dynamics (MD) simulations could provide a detailed picture of the atomistic motions and conformational flexibility of this compound over time. This would involve analyzing the rotation around single bonds and determining the most stable three-dimensional arrangements (conformers) of the molecule. Understanding the conformational landscape is critical as it can significantly influence the molecule's reactivity and physical properties. This specific area of study remains unexplored for this compound.

Reaction Mechanism Modeling and Transition State Characterization

Modeling the reaction mechanisms of this compound would involve using computational methods to simulate its potential chemical transformations, such as nucleophilic substitution or elimination reactions. A key aspect of this is the characterization of transition states—the highest energy points along a reaction pathway. Identifying the geometry and energy of these states is fundamental to understanding reaction rates and selectivity. While general mechanisms for allylic bromides have been studied, specific models and transition state characterizations for this compound are not available.

Prediction of Reactivity and Selectivity via Computational Chemistry

Computational chemistry offers a suite of tools to predict how a molecule will react and which products will be favored. By calculating various molecular descriptors (e.g., atomic charges, electrostatic potential maps, and frontier molecular orbital densities), researchers can forecast the likely sites for electrophilic or nucleophilic attack. Such predictive studies are crucial for designing new synthetic routes and understanding reaction outcomes. However, the reactivity and selectivity of this compound have not been the subject of such a computational investigation.

Future Research Directions and Unexplored Avenues for 2 Bromo 3 2,4,5 Trimethylphenyl 1 Propene

Development of Novel Catalytic Systems for Transformations

The allylic bromide moiety in 2-Bromo-3-(2,4,5-trimethylphenyl)-1-propene is highly amenable to a wide range of catalytic transformations. Future research will be critical in developing novel catalytic systems that offer enhanced efficiency, selectivity, and broader substrate scope. While traditional palladium-catalyzed cross-coupling reactions are applicable, the exploration of catalysts based on more abundant and less toxic metals like cobalt, nickel, and copper is a key area of interest.

Key research objectives include:

First-Row Transition Metal Catalysis: Investigating cobalt and nickel complexes for cross-coupling reactions with various nucleophiles, such as organozinc and Grignard reagents. organic-chemistry.org These systems could offer alternative reactivity and cost-effectiveness compared to palladium catalysts.

Photoredox Catalysis: Employing light-mediated catalytic systems to enable novel bond formations under mild conditions. researchgate.net This could involve C-N, C-O, and C-S bond-forming reactions that are challenging to achieve through traditional thermal methods.

Dual Catalysis Systems: Combining transition metal catalysis with organocatalysis or photocatalysis to achieve transformations not possible with a single catalytic system. This could enable complex cascade reactions, forming multiple bonds in a single operation.

Table 1: Potential Catalytic Systems for Transformations of this compound
Catalyst TypeReaction ClassPotential Nucleophile/ReagentAnticipated Product TypePotential Advantages
Palladium-Phosphine ComplexesSuzuki-Miyaura CouplingAryl/Vinyl Boronic AcidsArylated/Vinylated Propene DerivativesHigh functional group tolerance, well-established. organic-chemistry.org
Cobalt-Sarcosine ComplexCross-CouplingPhenyl/Benzyl Grignard Reagentsα-Substituted Allylic ArenesAccess to linear (α) products, avoids precious metals. organic-chemistry.org
Copper-NHC ComplexesBorylationBis(pinacolato)diboronAllylic Boronic EstersForms versatile synthetic intermediates. acs.org
Iridium/Ruthenium PhotocatalystsPhotoredox-mediated C-N CouplingAmines, AmidesAllylic Amines/AmidesMild reaction conditions, high chemoselectivity.

Flow Chemistry and Continuous Processing Approaches

The synthesis and transformation of reactive intermediates like allylic bromides can present safety and scalability challenges in traditional batch reactors. Flow chemistry, or continuous processing, offers a powerful alternative by providing superior control over reaction parameters.

Future research should focus on translating key transformations of this compound into continuous flow processes. neuroquantology.com This would involve:

Reactor Design and Optimization: Developing bespoke microreactor or packed-bed reactor systems tailored for specific reactions, such as high-pressure/high-temperature couplings or cryogenic reactions.

In-line Analysis and Automation: Integrating real-time monitoring techniques (e.g., IR, UV-Vis, NMR) to allow for rapid optimization and autonomous control of reaction conditions, maximizing yield and minimizing byproduct formation. neuroquantology.com

Telescoped Synthesis: Designing multi-step continuous processes where the crude output from one reactor is directly fed into the next, avoiding intermediate isolation and purification steps. This approach significantly improves process efficiency and reduces waste. nih.gov

Table 2: Comparison of Batch vs. Continuous Flow Processing for a Hypothetical Heck Reaction
ParameterBatch ProcessingContinuous Flow Processing
Heat TransferLimited by surface-area-to-volume ratio, potential for thermal runaways.Excellent heat transfer, precise temperature control. pharmoutsourcing.com
Mass TransferOften requires vigorous stirring; mixing can be inefficient.Enhanced mixing through diffusion and advection in microchannels. rsc.org
SafetyLarge volumes of reactive materials pose significant hazards.Small reactor volumes minimize risk; hazardous reagents can be generated and consumed in situ. nih.gov
ScalabilityDifficult to scale predictably ("scale-up" issues).Scalable by running the system for longer times ("scale-out"). neuroquantology.com
ReproducibilityCan vary between batches.Highly reproducible due to precise control over parameters. ijprajournal.com

Asymmetric Synthesis Utilizing this compound

The prochiral nature of this compound makes it an ideal substrate for asymmetric synthesis, allowing for the creation of chiral molecules with high enantiomeric purity. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a cornerstone of this field, and its application to this specific substrate warrants deep investigation. nih.govnih.gov

Future research avenues include:

Ligand Development: Designing and screening novel chiral ligands for transition metal catalysts (e.g., palladium, copper, iridium) to achieve high enantioselectivity in allylic substitution reactions. organic-chemistry.org

Regio- and Diastereocontrol: Exploring catalytic systems that can control not only the enantioselectivity but also the regioselectivity (SN2 vs. SN2′) and diastereoselectivity of the nucleophilic attack.

Kinetic Resolution: Developing methods for the kinetic resolution of racemic derivatives of the parent compound, providing access to both enantiomers of a chiral product.

Table 3: Potential Chiral Catalysts for Asymmetric Allylic Alkylation (AAA)
Metal CenterChiral Ligand ClassTypical NucleophilePotential Chiral ProductKey Research Goal
Palladium (Pd)Trost Ligands, Phosphinooxazolines (PHOX)Soft Carbon Nucleophiles (e.g., Malonates)Enantioenriched α-alkylated propenesAchieving >99% enantiomeric excess (ee). nih.gov
Copper (Cu)Chiral Phosphoramidites, JosiphosGrignard Reagents, Organozinc ReagentsEnantioenriched allylic compoundsControlling regioselectivity (γ-alkylation). rsc.org
Iridium (Ir)Chiral Phosphoramidites, Feringa-type ligandsAmines, PhenolsChiral Allylic Amines and EthersExpanding scope to heteroatom nucleophiles.

Integration with Machine Learning and AI in Synthetic Design

Unexplored avenues in this domain include:

Retrosynthesis Prediction: Using AI-powered retrosynthesis tools to identify novel and efficient pathways to complex target molecules starting from this compound. grace.comcas.org These platforms can analyze vast reaction databases to suggest disconnections that may not be obvious to human chemists. nih.gov

Reaction Condition Optimization: Employing ML algorithms to predict the optimal conditions (catalyst, solvent, temperature, etc.) for a given transformation, thereby reducing the number of experiments required. researchgate.net Active learning frameworks can intelligently select the next set of experiments to perform to refine the model most efficiently. nih.gov

Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict the physical, chemical, and material properties of novel compounds synthesized from this building block, guiding the design of molecules with desired functions. arxiv.org

Table 4: Applications of AI/ML in the Synthetic Chemistry of this compound
AI/ML ApplicationSpecific TaskExpected OutcomeRelevant Concepts
Retrosynthetic AnalysisProposing synthetic routes to new materials.Identification of non-obvious, efficient synthetic pathways. synthiaonline.comNeural networks, graph theory, reaction rule extraction. pharmafeatures.com
Forward Reaction PredictionPredicting the major product of a reaction under given conditions.Validation of proposed synthetic steps before laboratory execution.Sequence-to-sequence models, graph convolutional networks. nih.gov
Bayesian OptimizationOptimizing reaction yield and selectivity.Reduced experimental effort and faster process development.Active learning, surrogate modeling. nih.gov
Molecular Property PredictionDesigning novel polymers or functional materials.In silico screening of candidate molecules for desired properties.Quantitative Structure-Property Relationship (QSPR). nih.gov

Exploration of New Application Domains (excluding clinical/human trials)

The unique structure of this compound, combining a sterically hindered aromatic ring with a reactive allylic bromide, makes it an attractive building block for materials science and supramolecular chemistry.

Future research should explore its potential in:

Polymer Chemistry: Using it as a functional monomer in polymerization reactions (e.g., radical or transition-metal-catalyzed polymerizations) to create polymers with tailored properties. The trimethylphenyl group can impart hydrophobicity and thermal stability, while the residual double bond or the bromide (which can be converted to other groups) allows for post-polymerization modification.

Organic Electronics: Synthesizing novel conjugated materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The 2,4,5-trimethylphenyl scaffold can be incorporated into larger π-conjugated systems to tune their electronic and morphological properties.

Functional Materials: Developing functionalized styrenic polymers for applications such as catalysts or separation media. epfl.chresearchgate.net The bromo-propene handle can be used to graft catalytic moieties or specific binding sites onto a polymer backbone. researchgate.netnih.gov

Table 5: Potential Application Domains and Relevant Molecular Features
Application DomainKey Structural Feature(s)Potential Function/Role of the Molecule
Advanced PolymersAllylic double bond, 2,4,5-trimethylphenyl groupFunctional monomer for controlling polymer solubility, thermal stability, and refractive index.
Organic MaterialsAromatic ring, reactive C-Br bondPrecursor for synthesizing larger π-conjugated systems for semiconductor applications.
Catalyst ScaffoldingReactive C-Br bond, rigid phenyl backboneAnchor point for immobilizing homogeneous catalysts onto a solid support or polymer chain.
Liquid CrystalsSubstituted phenyl ringCore component in the design of novel liquid crystalline materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.